molecular formula C14H12S2 B13147277 9,10-Dihydroanthracene-9,10-dithiol CAS No. 116194-98-0

9,10-Dihydroanthracene-9,10-dithiol

Cat. No.: B13147277
CAS No.: 116194-98-0
M. Wt: 244.4 g/mol
InChI Key: FGUFGFIAKZRQON-UHFFFAOYSA-N
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Description

9,10-Dihydroanthracene-9,10-dithiol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound features two thiol groups attached to the 9 and 10 positions of the dihydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9,10-dithiol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-Dihydroanthracene . The thiol groups can then be introduced through further chemical modifications.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction processes followed by thiolation reactions. Industrial synthesis would likely optimize reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dihydroanthracene-9,10-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced further to modify its structure.

    Substitution: The thiol groups can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Modified dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

9,10-Dihydroanthracene-9,10-dithiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dihydroanthracene-9,10-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, influencing the structure and function of proteins and other biomolecules. The compound’s ability to donate hydrogen atoms also plays a crucial role in its chemical reactivity .

Comparison with Similar Compounds

Uniqueness: 9,10-Dihydroanthracene-9,10-dithiol is unique due to the presence of thiol groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for scientific research.

Properties

CAS No.

116194-98-0

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

9,10-dihydroanthracene-9,10-dithiol

InChI

InChI=1S/C14H12S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H

InChI Key

FGUFGFIAKZRQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)S)S

Origin of Product

United States

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